molecular formula C6H12F2N2 B13223242 4-(Difluoromethyl)piperidin-4-amine

4-(Difluoromethyl)piperidin-4-amine

Katalognummer: B13223242
Molekulargewicht: 150.17 g/mol
InChI-Schlüssel: ZZEYDEMXBLYGAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development. The presence of the difluoromethyl group in this compound adds unique chemical properties, making it a valuable compound in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)piperidin-4-amine typically involves the introduction of the difluoromethyl group into the piperidine ring. One common method is the reaction of piperidine with difluoromethylating agents under controlled conditions. For example, the use of difluoromethyl sulfone or difluoromethyl iodide in the presence of a base can lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Difluoromethyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(Difluoromethyl)piperidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-(Difluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

    4-(Trifluoromethyl)piperidin-4-amine: Similar structure but with a trifluoromethyl group.

    4-(Methyl)piperidin-4-amine: Contains a methyl group instead of difluoromethyl.

    4-(Chloromethyl)piperidin-4-amine: Features a chloromethyl group.

Uniqueness: 4-(Difluoromethyl)piperidin-4-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability, improve binding affinity, and modulate the compound’s overall reactivity compared to its analogs .

Eigenschaften

Molekularformel

C6H12F2N2

Molekulargewicht

150.17 g/mol

IUPAC-Name

4-(difluoromethyl)piperidin-4-amine

InChI

InChI=1S/C6H12F2N2/c7-5(8)6(9)1-3-10-4-2-6/h5,10H,1-4,9H2

InChI-Schlüssel

ZZEYDEMXBLYGAJ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.